N-Desmethyl Prochlorperazine-d8 Dimaleate

Description

Significance of Deuterated Compounds in Quantitative Bioanalysis

Deuterated compounds, a specific class of stable isotope-labeled standards, are created by replacing hydrogen atoms (¹H) with their stable isotope, deuterium (B1214612) (²H). pharmaffiliates.comsimsonpharma.com This seemingly minor modification—the addition of a neutron—makes the molecule heavier but does not significantly alter its chemical properties. unibestpharm.com This characteristic makes deuterated compounds exceptionally effective as internal standards in quantitative bioanalysis, a process that measures the concentration of drugs and their metabolites in biological fluids like blood or plasma. pharmaffiliates.com

The primary advantage of using a deuterated standard is its ability to co-elute with the non-labeled analyte during chromatography and exhibit nearly identical ionization efficiency in the mass spectrometer. scioninstruments.com However, because it has a different mass, the mass spectrometer can distinguish it from the target analyte. This allows the deuterated standard to serve as a perfect proxy, correcting for any sample loss during preparation or fluctuations in the instrument's signal. scioninstruments.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to slight differences in chromatographic retention times or metabolic stability. nih.govscispace.comunibestpharm.com Nonetheless, their ability to mimic the analyte so closely makes them superior to other types of internal standards, leading to more accurate and robust analytical methods, which is a critical requirement for pharmacokinetic and metabolic studies in drug development. scispace.comsimsonpharma.com

Role of Metabolite Reference Standards in Drug Development Research

When a drug is administered, the body processes it through various biochemical reactions, a process known as metabolism. The resulting products are called metabolites. numberanalytics.com These metabolites can be pharmacologically active, inactive, or even toxic, and understanding their formation and behavior is a critical part of drug development. numberanalytics.comtandfonline.com Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established guidelines that necessitate the identification and characterization of major metabolites to ensure a comprehensive safety assessment of a new drug. numberanalytics.com

Overview of N-Desmethyl Prochlorperazine-d8 Dimaleate as a Key Research Tool

Prochlorperazine (B1679090) is a well-established phenothiazine (B1677639) drug used to treat severe nausea, vomiting, and certain psychiatric disorders. wikipedia.orgnih.gov Upon administration, the body extensively metabolizes prochlorperazine, primarily in the liver. pharmacompass.comdrugbank.com One of the principal metabolites formed through this process is N-desmethylprochlorperazine. drugbank.comnih.govnih.gov The study of this metabolite is crucial for understanding the complete pharmacokinetic profile of prochlorperazine.

This is where N-Desmethyl Prochlorperazine-d8 Dimaleate becomes a vital research tool. It is the deuterated stable isotope-labeled internal standard for N-desmethylprochlorperazine, containing eight deuterium atoms in its structure. Its sole purpose is to enable the precise quantification of the N-desmethylprochlorperazine metabolite in biological samples. In a typical research setting, such as a pharmacokinetic study, a known amount of N-Desmethyl Prochlorperazine-d8 Dimaleate is added to patient plasma samples. The samples are then analyzed using a highly sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The mass spectrometer detects both the metabolite and its deuterated standard. By comparing the signal intensity of the metabolite to the known concentration of the stable isotope-labeled standard, researchers can calculate the exact concentration of N-desmethylprochlorperazine in the original sample with high accuracy and precision. This data is essential for characterizing how the body absorbs, distributes, metabolizes, and excretes prochlorperazine, ensuring a thorough understanding of the drug's behavior.

Data Tables

Table 1: Chemical Properties of N-Desmethyl Prochlorperazine

| Property | Value |

| Chemical Name | N-Desmethyl Prochlorperazine |

| Parent Compound | Prochlorperazine pharmacompass.comdrugbank.com |

| Chemical Formula | C₁₉H₂₂ClN₃S |

| Molar Mass | 359.92 g/mol |

| Isotopically Labeled Form | N-Desmethyl Prochlorperazine-d8 Dimaleate |

| Function | Internal Standard for Bioanalysis nih.govscioninstruments.com |

Table 2: Applications of N-Desmethyl Prochlorperazine-d8 Dimaleate in Research

| Application | Description |

| Quantitative Bioanalysis | Serves as an ideal internal standard for the accurate measurement of the N-desmethylprochlorperazine metabolite in biological matrices like plasma. nih.govscispace.com |

| Pharmacokinetic (PK) Studies | Enables precise determination of the concentration-time profile of N-desmethylprochlorperazine, which is crucial for understanding the metabolism and clearance of the parent drug, prochlorperazine. nih.govnih.gov |

| Drug Metabolism Research | Used in studies to investigate the metabolic pathways of prochlorperazine and quantify the extent of N-demethylation. drugbank.comnih.gov |

| Analytical Method Validation | Essential for the validation of bioanalytical methods, particularly LC-MS/MS, to meet regulatory requirements for accuracy, precision, and stability. tandfonline.com |

Compound Names Mentioned

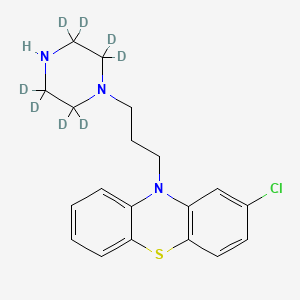

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3S/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22/h1-2,4-7,14,21H,3,8-13H2/i8D2,9D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIQAXTYRCAVFE-NQUIVBQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Desmethyl Prochlorperazine D8 Dimaleate: a Deuterated Analog of a Prochlorperazine Metabolite

Structural Considerations of N-Desmethyl Prochlorperazine (B1679090) and its Deuterated Analog

N-Desmethyl Prochlorperazine is a phenothiazine (B1677639) derivative, characterized by a three-ring structure with a chlorine atom at the C-2 position and a propyl-piperazine side chain at the N-10 position. nih.govdrugbank.com It is structurally identical to its parent compound, Prochlorperazine, except for the absence of a methyl group on the terminal nitrogen of the piperazine (B1678402) ring. nih.gov This N-demethylation is a key metabolic transformation that Prochlorperazine undergoes in the body. drugbank.com

The deuterated analog, N-Desmethyl Prochlorperazine-d8 Dimaleate, maintains this core structure but is distinguished by the substitution of eight hydrogen atoms with deuterium (B1214612) isotopes. cymitquimica.com This labeling is typically on the piperazine ring of the side chain. nih.gov The "Dimaleate" in the name indicates that the compound is supplied as a salt with two molecules of maleic acid. This salt form often improves the stability and solubility of the compound.

Table 1: Comparison of Chemical Properties

| Property | N-Desmethyl Prochlorperazine | N-Desmethyl Prochlorperazine-d8 Dimaleate |

|---|---|---|

| Chemical Name | 2-chloro-10-[3-(piperazin-1-yl)propyl]-10H-phenothiazine drugbank.com | 2-Chloro-10-[3-(1-piperazinyl)propyl]-phenothiazine-d8 Dimaleate cymitquimica.com |

| Molecular Formula | C₁₉H₂₂ClN₃S drugbank.com | C₂₇H₂₂D₈ClN₃O₈S cymitquimica.com |

| Molecular Weight | 359.92 g/mol (free base) synzeal.com | 600.11 g/mol cymitquimica.com |

| Key Structural Difference | Non-labeled | Contains eight deuterium atoms cymitquimica.com |

Rationale for Deuterium Labeling in Metabolic and Bioanalytical Investigations

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a powerful technique in pharmaceutical research and development. nih.gov This process, known as deuteration, provides significant advantages for metabolic and bioanalytical studies without fundamentally changing the compound's chemical reactivity. nih.govresearchgate.net

One of the primary applications of deuterated compounds like N-Desmethyl Prochlorperazine-d8 Dimaleate is their use as internal standards for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). assumption.eduacs.org Since the deuterated standard co-elutes with the non-labeled analyte but is distinguishable by its higher mass, it allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.

Table 2: Applications of Deuterium Labeling in Research

| Application | Description |

|---|---|

| Internal Standards | Used for accurate quantification in bioanalytical methods like mass spectrometry by correcting for sample variability. assumption.eduacs.org |

| Pharmacokinetic (ADME) Studies | Allows for tracing the movement and transformation of a drug within a biological system. nih.govresearchgate.net |

| Metabolic Pathway Elucidation | Helps identify metabolites and metabolic routes by observing the fate of the labeled compound. nih.govnih.gov |

| Kinetic Isotope Effect (KIE) Studies | Utilized to investigate reaction mechanisms and slow down metabolic rates at specific molecular positions. assumption.edu |

Contextualization within the Prochlorperazine Metabolic Pathway Research

Prochlorperazine undergoes extensive hepatic metabolism through several key pathways, including oxidation, hydroxylation, sulfoxide (B87167) formation, and demethylation, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2D6. drugbank.comyoutube.com One of the significant metabolic routes is the removal of the methyl group from the piperazine moiety, resulting in the formation of the active metabolite N-desmethylprochlorperazine. drugbank.comnih.gov

This precise quantification is essential for several areas of research. It allows for detailed investigations into inter-individual variability in drug metabolism, the impact of drug-drug interactions on the Prochlorperazine metabolic profile, and the relative contribution of the N-desmethyl metabolite to the therapeutic or other effects of the parent drug. By providing an accurate tool for measurement, N-Desmethyl Prochlorperazine-d8 Dimaleate supports a more comprehensive characterization of Prochlorperazine's disposition in the body, which is fundamental for both clinical and forensic toxicology.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| N-Desmethyl Prochlorperazine |

| N-Desmethyl Prochlorperazine-d8 Dimaleate |

| Prochlorperazine |

| Prochlorperazine Sulfoxide |

| 7-hydroxychlorpromazine |

| Mesoridazine |

| Maleic Acid |

Advanced Analytical Methodologies Employing N Desmethyl Prochlorperazine D8 Dimaleate As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the quantification of N-Desmethyl Prochlorperazine (B1679090) in biological samples, largely due to its high sensitivity and selectivity. psu.edu In this context, N-Desmethyl Prochlorperazine-d8 Dimaleate is crucial for achieving accurate and precise results.

Effective chromatographic separation is fundamental to a robust LC-MS/MS method, ensuring that the analyte and its deuterated internal standard are resolved from other matrix components to minimize interference. For N-Desmethyl Prochlorperazine and its d8 analog, reversed-phase high-performance liquid chromatography (HPLC) is typically employed.

Researchers have successfully used octadecylsilyl (C18) columns to separate prochlorperazine and its metabolites. researchgate.netresearchgate.net The near-identical chemical properties of N-Desmethyl Prochlorperazine and its d8 analog cause them to co-elute under these conditions, which is the desired behavior for an internal standard. Optimization involves adjusting the mobile phase composition, flow rate, and column temperature. A common approach involves a mobile phase consisting of an aqueous component with a pH modifier (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) and/or methanol). researchgate.netresearchgate.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, has been shown to be effective, with run times as short as 10 minutes. researchgate.net

Table 1: Example Chromatographic Conditions for N-Desmethyl Prochlorperazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150mm x 2.1mm, 5µm) | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile:Methanol:10mM Ammonium Acetate (pH 3.6) | researchgate.net |

| Elution Mode | Isocratic | researchgate.net |

| Flow Rate | 0.22 mL/min | researchgate.net |

| Column Temperature | 30°C ± 0.5°C | researchgate.net |

Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific fragmentation reaction for both the analyte and its internal standard. The process involves selecting the protonated molecule (precursor ion) of N-Desmethyl Prochlorperazine and the d8-analog, subjecting them to collision-induced dissociation (CID), and then monitoring a specific, stable product ion. This is known as Multiple Reaction Monitoring (MRM).

The selection of precursor and product ions is critical. For N-Desmethyl Prochlorperazine, the precursor ion would be [M+H]⁺. The d8-analog would have a precursor ion that is 8 Daltons higher. The product ions are chosen based on the most abundant and stable fragments generated during CID. The presence of a chlorine atom in the molecule results in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which can aid in confirming the identity of the analyte. researchgate.net

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| N-Desmethyl Prochlorperazine | 360.1 | Selected Fragment |

| N-Desmethyl Prochlorperazine-d8 | 368.1 | Selected Fragment |

Note: Specific product ion m/z values would be determined experimentally during method development.

The 'matrix effect' is a well-known challenge in bioanalysis, where co-eluting endogenous components from the sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate results. The primary reason for using a stable isotope-labeled internal standard like N-Desmethyl Prochlorperazine-d8 is to compensate for this effect.

Because the deuterated standard co-elutes and has virtually identical physicochemical properties to the analyte, it experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is normalized, leading to precise and accurate quantification. Assessment of the matrix effect is a key part of method validation, typically involving the comparison of the analyte response in post-extraction spiked matrix samples to its response in a pure solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies (If applicable in research)

While LC-MS/MS is more common for this type of compound, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of phenothiazines. greyhoundchrom.com However, due to the low volatility and polar nature of N-Desmethyl Prochlorperazine, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is typically required to increase volatility and thermal stability. psu.eduipg.pt

Common derivatization techniques include acylation (using reagents like trifluoroacetic anhydride) or silylation (using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). greyhoundchrom.comepdf.pub After derivatization, the compound can be analyzed using GC-MS, often operating in Selected Ion Monitoring (SIM) mode for quantification. While applicable, the additional sample preparation step of derivatization makes GC-MS a more laborious alternative to LC-MS/MS for this compound.

High-Resolution Mass Spectrometry (HRMS) for Definitive Quantification and Metabolite Profiling Research

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, offers significant advantages for both quantification and qualitative metabolite profiling. HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an ion.

In the context of N-Desmethyl Prochlorperazine, HRMS can be used to:

Confirm Identity: Unequivocally confirm the presence of the analyte and its metabolites in complex samples without relying solely on retention time and fragmentation patterns.

Metabolite Profiling: Identify novel or unexpected metabolites of prochlorperazine by searching for predicted metabolic transformations and their corresponding accurate masses. Research has shown that advanced chromatography like Ultra-Performance Liquid Chromatography (UPLC) coupled with HRMS can detect more metabolites than conventional systems.

Reduce Interferences: The high resolving power of HRMS can distinguish the analyte from isobaric interferences (other compounds with the same nominal mass), leading to more accurate quantification.

Validation of Analytical Methods for N-Desmethyl Prochlorperazine and its Deuterated Counterpart

Any quantitative analytical method must be rigorously validated to ensure its reliability. The validation of an LC-MS/MS method using N-Desmethyl Prochlorperazine-d8 as an internal standard would be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

Selectivity and Specificity: Demonstrating that the method can distinguish the analyte from endogenous matrix components and other potential interferences.

Linearity and Range: Establishing the concentration range over which the detector response is proportional to the analyte concentration. For prochlorperazine, linearity has been demonstrated in the low ng/mL range. researchgate.net

Accuracy and Precision: Accuracy measures the closeness of the measured concentration to the true value, while precision measures the repeatability of the results. Both are typically assessed at multiple concentration levels.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For similar compounds, LLOQs in the sub-ng/mL range have been achieved. researchgate.net

Recovery and Matrix Effect: Assessing the efficiency of the sample extraction process and the impact of the biological matrix on the analytical signal.

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).

The use of N-Desmethyl Prochlorperazine-d8 Dimaleate is integral to successfully validating these parameters, providing the foundation for dependable bioanalytical data. researchgate.net

Linearity and Calibration Curve Establishment with Deuterated Internal Standards

The establishment of linearity is a fundamental step in the validation of any quantitative bioanalytical method. When using a deuterated internal standard like N-Desmethyl Prochlorperazine-d8 Dimaleale, the process involves creating a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte (e.g., Prochlorperazine) and a constant concentration of the internal standard.

The response ratio (analyte peak area / internal standard peak area) is plotted against the nominal concentration of the analyte. A linear relationship is expected, and the goodness of fit is typically assessed by the coefficient of determination (r²) or correlation coefficient (r), which should ideally be close to 1.0. For instance, in analogous assays for Prochlorperazine, linearity has been demonstrated with r² values of 0.9989 or greater.

Table 1: Representative Linearity and Calibration Curve Parameters

| Parameter | Expected Value | Description |

|---|---|---|

| Correlation Coefficient (r²) | ≥ 0.99 | Indicates a strong linear relationship between concentration and response ratio. |

| Calibration Range | Analyte-dependent | The range of concentrations over which the method is demonstrated to be linear, accurate, and precise. |

| Weighing Factor | 1/x or 1/x² | Often applied in regression analysis to ensure accuracy at the lower end of the calibration range. |

| Deviation of Standards | ≤ ±15% (±20% for LLOQ) | The back-calculated concentration of each calibration standard should be within these limits of the nominal concentration. |

Assessment of Precision and Accuracy in Research Matrices (e.g., in vitro systems, animal models)

Precision and accuracy are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. These QC samples are prepared in the same biological matrix as the study samples (e.g., plasma from animal models, cell lysates from in vitro systems).

Precision is a measure of the random error and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Accuracy reflects the closeness of the mean measured concentration to the true concentration and is expressed as the percentage of the nominal value.

For a bioanalytical method to be considered reliable, both intra-assay (within-run) and inter-assay (between-run) precision and accuracy must be within acceptable limits, typically ±15% (or ±20% at the Lower Limit of Quantification, LLOQ). In similar validated methods for Prochlorperazine and its metabolites, intra- and inter-assay precisions have been reported to be within 9.0%, with accuracies in the range of 99-105%.

Table 2: Illustrative Precision and Accuracy Data for a Bioanalytical Method

| QC Level | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Intra-Assay Accuracy (%) | Inter-Assay Accuracy (%) |

|---|---|---|---|---|

| Low | < 10 | < 10 | 90 - 110 | 90 - 110 |

| Medium | < 10 | < 10 | 90 - 110 | 90 - 110 |

| High | < 10 | < 10 | 90 - 110 | 90 - 110 |

Evaluation of Recovery and Stability of Analytical Methods

Recovery experiments are performed to assess the efficiency of the extraction process. The response of the analyte from an extracted sample is compared to the response of the analyte from a post-extraction spiked sample at the same concentration. A consistent and reproducible recovery is more critical than a high recovery. The use of a stable isotope-labeled internal standard like N-Desmethyl Prochlorperazine-d8 Dimaleale is ideal as it is expected to have nearly identical extraction recovery to the analyte, thereby compensating for any variability. For example, in a study quantifying Prochlorperazine, the average extraction recovery was found to be approximately 81.8%, while the internal standard's recovery was 79.5%.

Stability of the analyte in the biological matrix is evaluated under various conditions to ensure that the sample integrity is maintained from collection to analysis. This includes:

Freeze-Thaw Stability: Assessing analyte stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period that simulates the sample handling process.

Long-Term Stability: Determining stability under frozen storage conditions for the expected duration of the study.

Post-Preparative (Autosampler) Stability: Assessing the stability of the processed samples in the autosampler.

Table 3: Representative Stability Assessment Criteria

| Stability Test | Conditions | Acceptance Criteria |

|---|---|---|

| Freeze-Thaw | 3 cycles at -20°C or -80°C | Mean concentration within ±15% of nominal |

| Bench-Top | 4 - 24 hours at room temperature | Mean concentration within ±15% of nominal |

| Long-Term | Duration of study at -20°C or -80°C | Mean concentration within ±15% of nominal |

| Autosampler | Duration of analysis at specified temperature | Mean concentration within ±15% of nominal |

Robustness and Ruggedness Testing of Bioanalytical Protocols

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of parameters that are typically varied include:

Mobile phase composition (e.g., ±2% organic content)

Flow rate (e.g., ±5%)

Column temperature (e.g., ±5°C)

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, or on different days.

For both robustness and ruggedness testing, the precision and accuracy of the results under the varied conditions should remain within the acceptable limits established during method validation. The use of an internal standard like N-Desmethyl Prochlorperazine-d8 Dimaleale is crucial in ensuring the ruggedness of a method, as it helps to mitigate the effects of minor variations in experimental conditions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Desmethyl Prochlorperazine-d8 Dimaleate |

| Prochlorperazine |

Applications in Preclinical Pharmacokinetic and in Vitro Metabolism Research

Utilization in In Vitro Drug Metabolism Studies

In vitro systems, such as liver microsomes and hepatocytes, are fundamental in early drug discovery to predict how a drug will be metabolized in the body. Prochlorperazine (B1679090) is known to be extensively metabolized, with N-desmethylation being a significant pathway. researchgate.netdrugbank.com

In these studies, the parent drug, prochlorperazine, is incubated with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.net The goal is to identify and quantify the resulting metabolites. N-Desmethyl Prochlorperazine-d8 Dimaleate is added to these incubations as an internal standard. Because it behaves almost identically to the newly formed N-Desmethyl Prochlorperazine during sample extraction, cleanup, and analysis, it allows for highly accurate quantification of the metabolite's formation rate. nih.gov

Furthermore, using deuterated substrates can aid in the identification of novel metabolites. When a deuterated version of a drug is incubated with microsomes, the resulting metabolites will also be deuterated, creating a distinct isotopic pattern that acts as a chromatographic marker to facilitate their detection in complex biological matrices. nih.gov

Table 1: Hypothetical Data from Human Liver Microsomal Incubations of Prochlorperazine (1 µM)

| Incubation Time (min) | N-Desmethyl Prochlorperazine Formed (pmol/mg protein) (without IS) | N-Desmethyl Prochlorperazine Formed (pmol/mg protein) (with d8-IS) | Inter-Assay Precision (%CV) |

|---|---|---|---|

| 0 | 0.0 | 0.0 | N/A |

| 5 | 15.2 | 14.9 | 3.1% |

| 15 | 48.9 | 45.5 | 2.5% |

| 30 | 85.7 | 88.1 | 1.9% |

| 60 | 151.3 | 155.4 | 1.5% |

This table illustrates the improved precision (lower Coefficient of Variation, %CV) in quantifying metabolite formation when a stable isotope-labeled internal standard (IS) like N-Desmethyl Prochlorperazine-d8 is used. The IS compensates for analytical variability, leading to more reliable data.

Understanding the kinetics of the enzymes responsible for metabolism, such as Cytochrome P450s (CYPs), is crucial. khanacademy.org Research indicates that CYP2D6 and CYP2C19 are the primary enzymes involved in the N-desmethylation of prochlorperazine. researchgate.net The use of deuterated compounds is a powerful tool for investigating enzyme mechanisms through the kinetic isotope effect (KIE). nih.govnih.gov Replacing a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond at the site of metabolism can slow down the reaction rate. nih.gov This effect helps confirm whether C-H bond cleavage is the rate-limiting step of the metabolic reaction.

In this context, N-Desmethyl Prochlorperazine-d8 serves as the essential internal standard to accurately quantify the product (N-Desmethyl Prochlorperazine) in such kinetic assays. The precision afforded by the SIL standard is paramount for the accurate determination of key kinetic parameters like Vmax (maximum reaction rate) and Km (substrate concentration at half-maximum rate). nih.gov

Role in Animal Model Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models are performed to understand a drug's absorption, distribution, metabolism, and excretion (ADME). The accurate measurement of the drug and its metabolites in biological fluids is the cornerstone of these studies.

For the quantification of N-Desmethyl Prochlorperazine in research samples like animal plasma or tissue homogenates, N-Desmethyl Prochlorperazine-d8 is the preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. kcasbio.comnih.gov An ideal internal standard should co-elute with the analyte and exhibit the same behavior during extraction and ionization, which a SIL standard does. aptochem.com This normalization is critical for correcting matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample—which can otherwise lead to unreliable data. kcasbio.com The use of a SIL internal standard significantly improves the robustness, precision, and accuracy of the bioanalytical method. scispace.comresearchgate.net

Table 2: Representative Bioanalytical Method Validation Parameters

| Parameter | Species | Matrix | Concentration Range (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |

|---|---|---|---|---|---|

| Intra-day | Rat | Plasma | 0.1 - 100 | -3.5% to 4.2% | ≤ 5.8% |

| Inter-day | Rat | Plasma | 0.1 - 100 | -1.9% to 2.7% | ≤ 6.5% |

| Intra-day | Monkey | Plasma | 0.1 - 100 | -4.8% to 3.1% | ≤ 4.9% |

| Inter-day | Monkey | Plasma | 0.1 - 100 | -2.5% to 1.8% | ≤ 5.3% |

This table shows hypothetical validation data for an LC-MS/MS assay to quantify N-Desmethyl Prochlorperazine in preclinical plasma samples using its d8-labeled internal standard. The low percentages for bias and relative standard deviation (RSD) demonstrate a highly accurate and precise method.

Comparing the metabolic profile of a drug across different preclinical species (e.g., mouse, rat, monkey) is vital for selecting the most appropriate species for toxicology studies. This involves calculating the metabolic ratio, often expressed as the area under the concentration-time curve (AUC) of the metabolite divided by the AUC of the parent drug. The use of SIL internal standards for both the parent compound (e.g., a deuterated prochlorperazine) and the metabolite (N-Desmethyl Prochlorperazine-d8) ensures the highest accuracy in their respective concentration measurements. This allows for a reliable comparison of metabolic ratios across species, highlighting any differences in metabolic clearance that could be critical for interpreting toxicology data. nih.gov

Tracers for Metabolic Pathway Elucidation Research

Stable isotope labeling is a cornerstone of metabolic pathway elucidation. nih.govisotope.com In a typical research study, a stable isotope-labeled version of the parent drug (e.g., 13C- or D-labeled prochlorperazine) is administered to an animal model. nih.gov Scientists then use high-resolution mass spectrometry to screen biological samples for all molecules containing the isotopic label. frontiersin.org This "tracer" approach allows for the comprehensive mapping of metabolic pathways and the discovery of novel or previously unidentified metabolites. nih.gov

In this workflow, N-Desmethyl Prochlorperazine-d8 Dimaleate plays a confirmatory and quantitative role. Once the N-desmethylation pathway is identified by the tracer, the d8-standard is used to develop a validated quantitative assay, confirming the identity of the metabolite and accurately measuring its concentration as a key component of the drug's metabolic fate.

Contribution to Pharmaceutical Impurity Profiling and Quality Control Research

The rigorous standards of modern pharmaceutical development demand a comprehensive understanding of a drug substance's impurity and metabolite profile. International Conference on Harmonisation (ICH) and various regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. nih.gov N-Desmethyl Prochlorperazine-d8 Dimaleate is instrumental in meeting these requirements for prochlorperazine-containing medications.

N-Desmethyl Prochlorperazine-d8 Dimaleate is synthesized and characterized to serve as a high-purity reference standard. axios-research.com Reference standards are essential tools in pharmaceutical quality control, acting as a benchmark against which production batches of a drug are tested. This specific compound is a stable isotope-labeled version of N-Desmethyl Prochlorperazine (B1679090), a known metabolite and potential impurity of Prochlorperazine. scbt.com As a labeled standard, it is chemically identical to the natural metabolite but has a higher molecular weight due to the replacement of eight hydrogen atoms with deuterium (B1214612). pharmaffiliates.com This mass difference makes it an ideal internal standard for mass spectrometry-based assays, allowing for precise differentiation between the standard and the analyte being measured in a complex sample matrix. These standards are used for analytical method development, validation, and routine quality control applications during both the synthesis and formulation stages of drug development. axios-research.com

The accurate quantification of drug metabolites and impurities is fundamental to pharmaceutical research. Prochlorperazine is known to undergo extensive metabolism, leading to several byproducts, including N-Desmethyl Prochlorperazine, Prochlorperazine Sulfoxide (B87167), and 7-Hydroxy Prochlorperazine. nih.gov Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed to simultaneously measure prochlorperazine and its major metabolites in biological matrices like plasma. nih.gov

The use of a stable isotope-labeled internal standard like N-Desmethyl Prochlorperazine-d8 Dimaleate is a cornerstone of high-quality quantitative analysis via isotope dilution mass spectrometry (ID-MS). annlabmed.org This technique is considered a reference method due to its high specificity and accuracy. annlabmed.org By adding a known quantity of the deuterated standard to a sample, analysts can correct for variations in sample preparation, extraction efficiency, and instrument response. This ensures that the final calculated concentration of the unlabeled N-Desmethyl Prochlorperazine is highly accurate and reproducible. Research has demonstrated the successful development of LC-MS/MS methods for prochlorperazine metabolites with high precision and accuracy, achieving lower limits of quantification in the nanogram-per-liter range. nih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for Prochlorperazine Metabolite Quantification

This table summarizes typical performance data from a validated method for the simultaneous determination of prochlorperazine and its metabolites in human plasma, illustrating the sensitivity and precision achievable.

| Parameter | Prochlorperazine (PCZ) | N-Desmethylprochlorperazine (NDPCZ) | 7-Hydroxyprochlorperazine (PCZOH) | Prochlorperazine Sulfoxide (PCZSO) |

| Linearity Range (µg/L) | 0.01 - 40 | 0.01 - 40 | 0.01 - 40 | 0.05 - 80 |

| Lower Limit of Quantification (LLOQ) (ng/L) | 10 | 10 | 10 | 50 |

| Intra-assay Precision (%) | < 7.0 | < 7.0 | < 7.0 | < 7.0 |

| Inter-assay Precision (%) | < 9.0 | < 9.0 | < 9.0 | < 9.0 |

| Accuracy (%) | 99 - 104 | 99 - 104 | 99 - 104 | 99 - 105 |

| Data sourced from a study on simultaneous determination of prochlorperazine and its metabolites. nih.gov |

During pharmaceutical product development, forced degradation studies are conducted to understand the stability of the drug substance under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. researchgate.net These studies identify potential degradation products that could form during the manufacturing process or upon storage. A stability-indicating analytical method must be able to separate and quantify these degradants from the active ingredient. researchgate.net N-Desmethyl Prochlorperazine-d8 Dimaleate is used in such studies to accurately quantify the formation of the N-desmethyl impurity. This ensures that the manufacturing process is controlled to minimize its presence and that appropriate storage conditions are established for the final product.

Furthermore, the analysis of finished dosage forms, such as tablets, requires robust and validated assay methods to confirm that the product contains the correct amount of the active ingredient and that impurities are below specified limits. uspnf.com The use of deuterated standards in these assays provides confidence in the quality and consistency of the final formulated product.

Bringing a generic drug to market requires the submission of an Abbreviated New Drug Application (ANDA) to regulatory authorities. A critical part of this submission is the Chemistry, Manufacturing, and Controls (CMC) section, which includes detailed information on the API. This information is often contained in a Type II Drug Master File (DMF), which is submitted by the API manufacturer. fda.govfda.gov

Regulatory agencies require comprehensive data demonstrating control over all potential impurities. The use of a well-characterized, high-purity reference standard like N-Desmethyl Prochlorperazine-d8 Dimaleate is essential for generating the robust analytical data needed to support these filings. axios-research.com It provides irrefutable evidence of the identity and quantity of the N-desmethyl impurity, demonstrating to regulators that the analytical methods are suitable for their intended purpose and that the impurity is consistently controlled within acceptable limits. This rigorous analytical quality is paramount for ensuring the safety and efficacy of the generic drug product and for gaining regulatory approval.

Future Directions and Advanced Research Perspectives Utilizing Stable Isotope Labeled Analogs

Integration with Advanced Omics Technologies in Metabolomic Research

The field of metabolomics, which involves the comprehensive study of small molecules or metabolites within a biological system, heavily relies on precise and accurate quantification to generate meaningful data. thermofisher.com Stable isotope-labeled internal standards, like N-Desmethyl Prochlorperazine-d8 Dimaleate, are fundamental to achieving this. thermofisher.com The integration of these standards with advanced mass spectrometry (MS) platforms, particularly triple quadrupole mass spectrometry (QqQ MS), has significantly improved the quality of metabolomic data. thermofisher.com

The primary role of stable isotope-labeled standards is to act as internal references during analysis. thermofisher.com This is crucial for correcting variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. thermofisher.comisolife.nl By adding a known quantity of the labeled standard to a sample, researchers can accurately quantify the corresponding unlabeled analyte, as the labeled and unlabeled compounds behave almost identically during the analytical process. isolife.nlscispace.com This approach enhances the quantitative accuracy of analyses, which is particularly important when studying subtle metabolic changes associated with disease or drug treatment. thermofisher.com

The use of stable isotope labeling offers several advantages in metabolomics:

Improved Quantification: It allows for absolute quantification of metabolites, providing more robust data than relative quantification methods. nih.gov

Enhanced Metabolite Identification: It aids in the confident identification of metabolites in complex biological samples. nih.gov

Flux Analysis: It enables the study of metabolic flux, providing insights into the dynamic activity of metabolic pathways. nih.govmdpi.com

Interactive Table: Applications of Stable Isotope Labeling in Metabolomics

| Application | Description | Key Benefit |

|---|---|---|

| Quantitative Analysis | Use of labeled compounds as internal standards for accurate measurement of metabolite concentrations. thermofisher.com | Overcomes variability in sample preparation and matrix effects. thermofisher.comisolife.nl |

| Metabolite Identification | Assists in the unambiguous identification of metabolites in complex mixtures. nih.gov | Increases confidence in the structural elucidation of compounds. nih.gov |

| Metabolic Flux Analysis | Tracing the flow of isotopes through metabolic pathways to determine reaction rates. creative-proteomics.comcreative-proteomics.com | Provides a dynamic view of cellular metabolism. nih.gov |

Potential for Isotopic Tracer Studies in Mechanistic Biology Research

Isotopic tracer studies, utilizing compounds labeled with stable isotopes like deuterium (B1214612), are powerful tools for elucidating biological mechanisms. nih.govresearchgate.net By introducing a labeled molecule into a biological system, scientists can track its metabolic fate, providing a detailed picture of metabolic pathways and their kinetics. nih.govwiley.com N-Desmethyl Prochlorperazine-d8 Dimaleate, as a deuterated analog, has the potential to be used in such studies to investigate the metabolism of prochlorperazine (B1679090) and its derivatives. researchgate.netnih.gov

Metabolic flux analysis, a key application of isotopic tracers, allows for the quantification of the rates of metabolic reactions. creative-proteomics.comnih.gov This technique is invaluable for understanding how metabolism is altered in different physiological states or in response to therapeutic interventions. nih.gov For instance, in cancer research, isotopic tracers are used to study how tumor cells reprogram their metabolism to support rapid growth. nih.gov

The use of deuterated compounds in these studies is particularly advantageous. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the mass difference between the isotopes. nih.govportico.orgwikipedia.org This effect can be exploited to probe reaction mechanisms, as a significant KIE suggests that the breaking of a carbon-hydrogen bond is a rate-limiting step in the reaction. portico.orgnih.gov

Interactive Table: Key Aspects of Isotopic Tracer Studies

| Aspect | Description | Significance in Mechanistic Biology |

|---|---|---|

| Metabolic Pathway Tracing | Following the path of labeled atoms through a series of biochemical reactions. nih.gov | Elucidates the connectivity and regulation of metabolic networks. creative-proteomics.com |

| Metabolic Flux Analysis | Quantifying the rates of metabolic reactions. creative-proteomics.com | Provides insights into the dynamic response of biological systems to perturbations. nih.gov |

| Kinetic Isotope Effect (KIE) | Change in reaction rate upon isotopic substitution. wikipedia.org | Helps to determine the rate-limiting steps and mechanisms of enzymatic reactions. nih.govportico.org |

Advancements in Automated and High-Throughput Bioanalytical Methodologies

The pharmaceutical industry is constantly seeking to improve the efficiency of drug discovery and development, leading to a demand for automated and high-throughput bioanalytical methods. tandfonline.comnih.govall-chemistry.com Stable isotope-labeled internal standards, including N-Desmethyl Prochlorperazine-d8 Dimaleate, play a critical role in ensuring the quality and reliability of data generated by these advanced methodologies. scispace.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity for the quantification of drugs and their metabolites in biological matrices. chromatographyonline.comajpbp.com The use of stable isotope-labeled internal standards in LC-MS assays is considered the gold standard for achieving accurate and precise results. scispace.comnih.govnih.gov These standards co-elute with the analyte of interest and experience similar ionization effects, thereby compensating for variations in the analytical process. scispace.com

Recent advancements have focused on the automation of the entire bioanalytical workflow, from sample preparation to data analysis. nih.gov High-throughput screening (HTS) platforms, which can analyze thousands of samples per day, are now commonplace in drug discovery. all-chemistry.comnih.gov The integration of stable isotope-labeled standards into these automated systems is essential for maintaining data integrity and enabling reliable decision-making in the drug development pipeline. nih.govnih.gov

Interactive Table: Role of Stable Isotope-Labeled Standards in Advanced Bioanalysis

| Technology | Role of Stable Isotope-Labeled Standards | Impact on Drug Development |

|---|---|---|

| LC-MS/MS | Serve as ideal internal standards for accurate quantification. scispace.comnih.gov | Ensures reliable pharmacokinetic and toxicokinetic data. ajpbp.com |

| Automated Sample Preparation | Maintain accuracy and precision in high-throughput workflows. nih.gov | Increases efficiency and reduces variability in preclinical and clinical studies. tandfonline.com |

| High-Throughput Screening (HTS) | Enable robust and reliable screening of large compound libraries. all-chemistry.comnih.gov | Accelerates the identification of promising drug candidates. all-chemistry.com |

Development of Novel Deuteration Strategies for Pharmaceutical Research Targets

The strategic incorporation of deuterium into drug molecules, a process known as deuteration, has emerged as a valuable tool in pharmaceutical research. researchgate.netnih.govnih.gov This approach can significantly alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. wikipedia.orgneulandlabs.com The development of novel and efficient deuteration strategies is therefore an active area of research. nih.govacs.org

The primary rationale behind deuteration is the kinetic isotope effect (KIE). nih.govportico.orgwikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). neulandlabs.com Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-determining step can be slowed down by replacing the hydrogen with deuterium. portico.orgnih.gov This can lead to a reduction in the rate of drug metabolism, resulting in a longer half-life and increased drug exposure. wikipedia.orgneulandlabs.com

Deuteration can offer several potential benefits for pharmaceutical compounds:

Improved Pharmacokinetics: Longer half-life and increased bioavailability can lead to less frequent dosing and improved patient compliance. neulandlabs.com

Reduced Formation of Toxic Metabolites: By slowing down metabolism at specific sites, deuteration can reduce the formation of reactive or toxic metabolites. researchgate.net

Enhanced Efficacy: Increased drug exposure can lead to improved therapeutic efficacy. neulandlabs.com

The successful development of deuterated drugs, such as deutetrabenazine, has validated this approach and spurred further research into novel deuteration strategies. nih.govwikipedia.orgacs.org These strategies aim to provide chemists with efficient and selective methods for introducing deuterium into complex molecules, thereby expanding the toolkit for drug optimization. nih.govacs.org

Interactive Table: Key Considerations in Pharmaceutical Deuteration Strategies

| Consideration | Description | Implication for Drug Design |

|---|---|---|

| Site of Deuteration | The specific position(s) in the molecule where deuterium is introduced. nih.gov | Crucial for maximizing the kinetic isotope effect and avoiding unintended consequences. portico.org |

| Metabolic Pathway | Understanding the primary routes of metabolism for the parent drug. researchgate.netnih.gov | Allows for targeted deuteration of metabolically labile sites. wikipedia.org |

| Synthetic Feasibility | The practicality and efficiency of the chemical synthesis of the deuterated analog. nih.govacs.org | Determines the viability of developing the deuterated compound as a drug candidate. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.